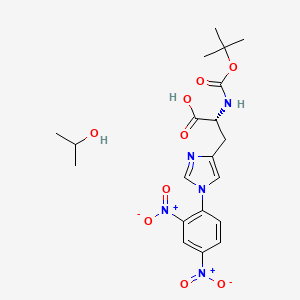
5-Butyl-1H-pyrazole-3-carboxylic acid
Vue d'ensemble
Description
5-Butyl-1H-pyrazole-3-carboxylic acid is a synthetic organic compound . It is commercially available .
Synthesis Analysis
Pyrazole nucleus, the core structure of 5-Butyl-1H-pyrazole-3-carboxylic acid, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system .Molecular Structure Analysis
The molecular structure of 5-Butyl-1H-pyrazole-3-carboxylic acid includes hydrogen bond acceptors (3), hydrogen bond donors (2), and rotatable bonds (4). The topological polar surface area is 65.98, and the molecular weight is 168.09 .Chemical Reactions Analysis
Pyrazoles, including 5-Butyl-1H-pyrazole-3-carboxylic acid, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
The physico-chemical properties of 5-Butyl-1H-pyrazole-3-carboxylic acid include a topological polar surface area of 65.98, a molecular weight of 168.09, and XLogP of 2.38 .Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis and Optical Properties : Novel derivatives of 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole have been synthesized, characterized, and analyzed for their fluorescence spectral characteristics (Ge et al., 2014).
Medicinal Chemistry and Catalysis
- Synthesis of Ligands for Medicinal Chemistry and Catalysis : Research focused on creating novel ligands based on 1H-pyrazole-3(5)-carboxylic acids, with potential applications in medicinal chemistry and metal complex catalysis. This involved developing new methods for synthesizing previously unknown N-unsubstituted 5- and 4-azido-1H-pyrazole-3-carboxylic acids (Dalinger et al., 2020).
Coordination Chemistry
- Unique Coordination Behavior with Metals : A study on a polytopic Schiff base derived from pyrazole-carboxylic acid demonstrated distinctive coordination abilities with cobalt (II) and nickel (II), forming unique complexes. This research provides insights into the binding modes and interactions of pyrazole-carboxylic acid derivatives with metal ions (Gupta et al., 2019).
Antibacterial Activity
- Antibacterial Activity : 1H-pyrazole-3-carboxylic acid derivatives were synthesized and evaluated for their antibacterial activities, showing inhibitory effects against various microorganisms. This study highlights the potential of these compounds in developing new antibacterial agents (Akbas et al., 2005).
Catalysis and Chemical Synthesis
- Catalyzed Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones : A method was developed for synthesizing pyrazolo[3,4-d]pyrimidin-4-ones using Brønsted-acidic ionic liquids as catalysts. This efficient approach demonstrates the role of 5-amino-1H-pyrazole-4-carboxamides in the synthesis of pyrazole derivatives under solvent-free conditions (Tavakoli-Hoseini et al., 2011).
Nonlinear Optical Materials
- Potential in Nonlinear Optical Applications : N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates were synthesized and characterized for their nonlinear optical properties. The study suggests their potential application in optical limiting technologies (Chandrakantha et al., 2013).
Mécanisme D'action
Target of Action
The primary target of 5-Butyl-1H-pyrazole-3-carboxylic acid is the HCA 2 receptor . This receptor plays a crucial role in various physiological processes.
Mode of Action
5-Butyl-1H-pyrazole-3-carboxylic acid acts as an agonist at the HCA 2 receptor . As an agonist, it binds to the receptor and activates it, leading to a series of biochemical reactions within the cell.
Action Environment
The action, efficacy, and stability of 5-Butyl-1H-pyrazole-3-carboxylic acid can be influenced by various environmental factors. For instance, the type of solvent can affect the intermolecular interactions between the compound and its target . Additionally, factors such as pH, temperature, and the presence of other molecules can also impact the compound’s action.
Propriétés
IUPAC Name |
5-butyl-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-2-3-4-6-5-7(8(11)12)10-9-6/h5H,2-4H2,1H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTXSGLJNBAMJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=NN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501288719 | |
| Record name | 5-Butyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501288719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Butyl-1H-pyrazole-3-carboxylic acid | |
CAS RN |
92933-48-7 | |
| Record name | 5-Butyl-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92933-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Butyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501288719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol](/img/structure/B3021627.png)


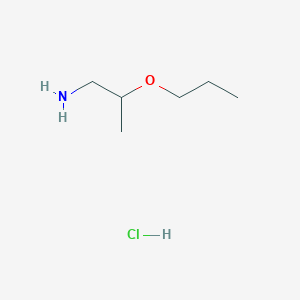
![4-[2-(Pyridin-4-yl)ethyl]aniline](/img/structure/B3021635.png)
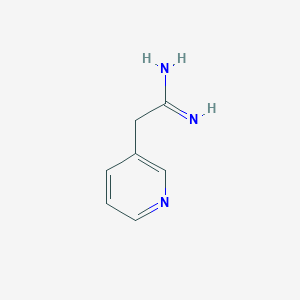
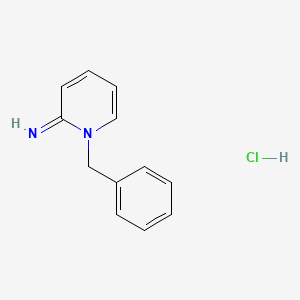
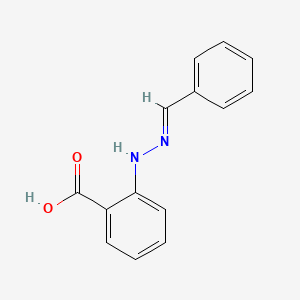
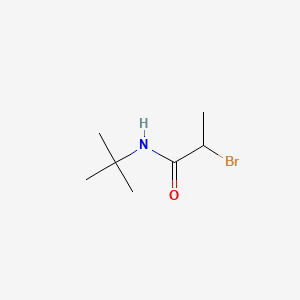
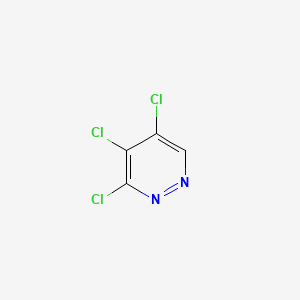
![2,4,8-Trichloropyrimido[5,4-d]pyrimidine](/img/structure/B3021646.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride](/img/structure/B3021648.png)

